molecular formula C20H21N7O3 B10860450 (2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

(2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B10860450
M. Wt: 407.4 g/mol
InChI Key: ZDITZGRCUFFQRS-MQVJKMGUSA-N
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Description

BI 3017, also known as bensulfuron-methyl, is a chemical compound primarily used as a herbicide. It is the methyl ester of bensulfuron and functions as an acetolactate synthase inhibitor. This compound is effective in controlling a variety of both annual and perennial weeds in crops, particularly wheat and rice .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bensulfuron-methyl can be synthesized through a series of chemical reactions involving the formation of a sulfonylurea linkage. The synthesis typically involves the reaction of 4,6-dimethoxypyrimidine-2-amine with a sulfonyl chloride derivative, followed by esterification to form the methyl ester .

Industrial Production Methods: Industrial production of bensulfuron-methyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: Bensulfuron-methyl is used in research to study the inhibition of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This makes it a valuable tool in understanding enzyme inhibition and herbicide action .

Biology: In biological research, bensulfuron-methyl is used to investigate its effects on plant growth and development. It helps in studying the mechanisms of herbicide resistance and the impact of herbicides on non-target plant species .

Medicine: Although primarily used as a herbicide, the study of bensulfuron-methyl’s mechanism of action can provide insights into enzyme inhibition, which may have implications in the development of therapeutic agents targeting similar enzymes in humans .

Industry: In the agricultural industry, bensulfuron-methyl is widely used for weed control in crops, enhancing crop yield and quality. Its effectiveness in controlling a broad spectrum of weeds makes it a valuable agrochemical .

Mechanism of Action

Bensulfuron-methyl exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. The inhibition of ALS leads to the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing plant death .

Comparison with Similar Compounds

Uniqueness: Bensulfuron-methyl is unique in its specific application for controlling weeds in rice and wheat crops. Its high efficacy and selectivity make it a preferred choice for these crops compared to other herbicides .

Properties

Molecular Formula

C20H21N7O3

Molecular Weight

407.4 g/mol

IUPAC Name

(2-methylpyrimidin-4-yl)methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C20H21N7O3/c1-11-21-5-4-13(23-11)10-30-20(29)27-8-15-14(16(15)9-27)7-22-19(28)12-2-3-17-18(6-12)25-26-24-17/h2-6,14-16H,7-10H2,1H3,(H,22,28)(H,24,25,26)/t14?,15-,16+

InChI Key

ZDITZGRCUFFQRS-MQVJKMGUSA-N

Isomeric SMILES

CC1=NC=CC(=N1)COC(=O)N2C[C@@H]3[C@H](C2)C3CNC(=O)C4=CC5=NNN=C5C=C4

Canonical SMILES

CC1=NC=CC(=N1)COC(=O)N2CC3C(C2)C3CNC(=O)C4=CC5=NNN=C5C=C4

Origin of Product

United States

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